chemical and physical properties of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
chemical and physical properties of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide on the Chemical and Physical Properties of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive examination of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine, a compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, structural characteristics, and established protocols for its analytical characterization. The narrative is structured to provide not just data, but also expert insights into the rationale behind experimental choices, ensuring a thorough understanding for professionals in drug discovery and development. This document is grounded in authoritative sources to ensure scientific integrity and provides detailed methodologies for practical application in a research setting.
Introduction: The Strategic Value of Substituted Pyrazoles in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in drug discovery.[1][2][3][4] Its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor allow it to form robust interactions with a wide array of biological targets.[1] The presence of this nucleus is found in numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, highlighting its pharmacological versatility.[2][3]
The specific compound, 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine, is a highly functionalized derivative designed to leverage the strengths of the pyrazole core while introducing key substituents to modulate its properties:
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The Cyclopropyl Moiety: This small carbocycle is of great interest to medicinal chemists.[5] It introduces a degree of conformational rigidity and, due to its high s-character bonds, can favorably influence molecular conformation and metabolic stability.
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The 2-Fluorophenyl Group: The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa.
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The 5-Amino Group: This functional group provides a critical handle for synthetic elaboration, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] It can also serve as a key hydrogen bonding group for target engagement.
This guide will systematically deconstruct the properties of this molecule, providing the foundational knowledge necessary for its application in advanced research.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is a prerequisite for any drug development program. These parameters govern a molecule's behavior from initial synthesis and purification to its ultimate biological activity.
Table 1: Physicochemical Properties of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₂FN₃ | Internal Calculation |
| Molecular Weight | 217.25 g/mol | Internal Calculation |
| Appearance | Predicted to be a solid at room temperature | General knowledge |
| XlogP3 (Predicted) | 2.1 | PubChemLite[7] |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChemLite[7] |
| Hydrogen Bond Acceptors | 3 (from the pyrazole nitrogens and fluorine) | PubChemLite[7] |
| Monoisotopic Mass | 217.101525 Da | Internal Calculation |
Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not widely reported in the literature and must be determined empirically.
Comprehensive Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of a synthesized batch of 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine, a multi-technique analytical approach is required.[8] This workflow represents a self-validating system where orthogonal methods are used to confirm results.[9]
Diagram 1: Logical Workflow for Compound Characterization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]
- 8. agilent.com [agilent.com]
- 9. Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical | Springer Nature Experiments [experiments.springernature.com]
